5-Deoxyribitol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13046-76-9 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(2R,3S,4S)-pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4+,5-/m0/s1 |
InChI Key |
FJGNTEKSQVNVTJ-LMVFSUKVSA-N |
SMILES |
CC(C(C(CO)O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(C(C(CO)O)O)O |
Synonyms |
5-deoxy-D-ribitol 5-deoxyribitol |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of 5 Deoxyribitol
Interconnections with Central Metabolic Networks
Implications of 5-Deoxyribitol in Polyol Metabolism and Glycolytic Homeostasis
This compound, as a sugar alcohol, is structurally related to other polyols such as sorbitol and mannitol, which are known to be involved in cellular responses to osmotic stress and redox balance scivisionpub.comoeno-one.eu. The broader polyol pathway, which converts glucose to sorbitol and then to fructose, is implicated in various physiological states, including diabetic complications, due to its consumption of NADPH and disruption of cellular redox balance wikipedia.orgavehjournal.orgnih.gov. While this compound's direct role in the canonical polyol pathway is not explicitly detailed, its formation in mammals involves a reduction step from 5-deoxyribose 1-phosphate researchgate.net, a process akin to the reductions seen in polyol metabolism.
More significantly, the metabolic processing of 5-deoxyribose, a toxic byproduct of radical S-adenosylmethionine (SAM) enzymes, directly impacts glycolytic homeostasis. In numerous organisms, salvage pathways convert 5-deoxyribose into dihydroxyacetone phosphate (B84403) (DHAP) nih.govresearchgate.netkarger.combiorxiv.org. DHAP is a crucial intermediate in glycolysis, the central pathway for glucose metabolism and energy production. By channeling 5-deoxyribose-derived carbon into DHAP, these salvage pathways contribute to maintaining the pool of glycolytic intermediates, thereby supporting glycolytic homeostasis and providing a source of carbon for cellular energy needs nih.govnih.govwikipedia.org.
Comparative Metabolism of this compound Across Biological Domains
The metabolic fate of 5-deoxyribose, which can lead to this compound, varies across different biological domains, with distinct mechanisms for salvage and processing.
Microbial Metabolic Fates and Salvage Pathways
In the microbial world, particularly in bacteria, the primary metabolic focus concerning the carbon skeleton of this compound is the salvage of its precursor, 5-deoxyribose. This toxic byproduct, generated from radical SAM enzymes, is efficiently recycled into central metabolism through well-defined salvage pathways. These pathways typically involve a series of enzymatic reactions: phosphorylation of 5-deoxyribose to 5-deoxyribose 1-phosphate, isomerization to 5-deoxyribulose 1-phosphate, and subsequent aldol (B89426) cleavage into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499) nih.govresearchgate.netkarger.combiorxiv.org. DHAP directly enters the glycolytic pathway, thus serving as a critical carbon source and contributing to cellular energy homeostasis.
Specific three-gene clusters encoding a putative kinase, isomerase, and sugar phosphate aldolase (B8822740) are widespread in bacterial genomes, facilitating this salvage process nih.govresearchgate.net. For instance, in Bacillus thuringiensis, enzymes like DrdK (kinase), DrdI (isomerase), and DrdA (aldolase) orchestrate this conversion nih.govresearchgate.netkarger.combiorxiv.org. In some cases, these pathways are linked to the methionine salvage pathway, utilizing similar enzymatic machinery nih.govkarger.com. The cyanobacterium Synechococcus elongatus PCC 7942 also possesses a unique salvage pathway where 5-deoxyadenosine is converted to 5-deoxyribose, which can then be further processed into the bioactive deoxy-sugar 7-deoxysedoheptulose, or excreted karger.combiorxiv.org.
Table 1: Key Enzymes in Microbial 5-Deoxyribose Salvage Pathways
| Enzyme Class | Example Enzyme (e.g., in B. thuringiensis) | Reaction Step | Primary Product(s) | Role in Metabolism |
| Kinase | DrdK | Phosphorylation of 5-deoxyribose | 5-deoxyribose 1-phosphate (5dR-1P) | Initiates salvage, traps sugar intracellularly |
| Isomerase | DrdI | Isomerization of 5dR-1P | 5-deoxyribulose 1-phosphate (5dRu-1P) | Prepares for cleavage |
| Aldolase (Class II) | DrdA | Aldol cleavage of 5dRu-1P | Dihydroxyacetone Phosphate (DHAP) + Acetaldehyde | Feeds into glycolysis, central carbon metabolism |
Mammalian Metabolic Processing and Excretion Routes
In mammals, the metabolic fate of 5-deoxyribose and its derivative, this compound, differs from the extensive salvage observed in many bacteria. In rats, 5-deoxyribose 1-phosphate can be dephosphorylated and subsequently reduced to this compound researchgate.net. This reduction step transforms the phosphorylated sugar into a sugar alcohol. Unlike the microbial pathways that channel this carbon skeleton into central metabolic intermediates like DHAP, the mammalian route appears to primarily lead to the excretion of this compound.
The primary route for the excretion of metabolic waste products in mammals is through the kidneys and the urinary system lumenlearning.combyjus.comwikipedia.orgnih.gov. Polar compounds, such as sugar alcohols, are typically filtered by the kidneys and eliminated in the urine. Therefore, this compound, once formed, is likely processed and excreted via renal mechanisms, representing a disposal rather than a recycling pathway for this particular carbon skeleton in mammals researchgate.netnih.gov.
Table 2: Comparative Metabolism of 5-Deoxyribose/5-Deoxyribitol
| Feature | Microbial Domain | Mammalian Domain |
| Primary Precursor | 5-Deoxyribose (from 5-deoxyadenosine) | 5-Deoxyribose 1-phosphate (derived from 5-deoxyadenosine) |
| Key Metabolic Fate | Salvage pathway leading to Dihydroxyacetone Phosphate (DHAP) and Acetaldehyde | Reduction to this compound |
| Central Metabolism Link | Direct entry into glycolysis via DHAP | Limited direct entry; primarily leads to excretion |
| Key Enzymes Involved | Kinase, Isomerase, Aldolase (e.g., DrdK, DrdI, DrdA) | Phosphatase, Reductase (specific enzymes not detailed in provided sources) |
| Excretion Route | Not primary fate; carbon is metabolized | Renal excretion (urine) |
| Overall Significance | Carbon recycling, energy generation, glycolytic homeostasis | Waste product disposal, detoxification |
Compound List:
this compound
Ribose
5-Deoxyribose
5-Deoxyribose 1-phosphate (5dR-1P)
5-Deoxyribulose 1-phosphate (5dRu-1P)
Dihydroxyacetone Phosphate (DHAP)
Acetaldehyde
7-Deoxysedoheptulose
Sorbitol
Mannitol
Fructose
Glucose
5-Deoxyadenosine (5dAdo)
Methionine
5'-methylthioadenosine (MTA)
Synthetic Methodologies for 5 Deoxyribitol and Its Analogs
Chemical Synthesis Approaches for 5-Deoxyribitol
Chemical synthesis provides versatile pathways for obtaining this compound, often starting from readily available precursors like 2-Deoxy-D-ribose. These methods frequently rely on selective reduction, precise stereochemical control, and judicious use of protecting groups.
Reduction of 2-Deoxy-D-ribose and its Derivatives
A primary chemical route to this compound involves the reduction of the aldehyde group of 2-Deoxy-D-ribose. This transformation is typically achieved using mild reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is commonly employed to reduce the carbonyl group of 2-Deoxy-D-ribose, converting it into the corresponding sugar alcohol, this compound . This method is straightforward and provides direct access to the target compound from its precursor.
Stereoselective Synthesis Strategies
Achieving precise stereochemical control is paramount in carbohydrate synthesis, especially when creating analogs with specific biological activities. Stereoselective synthesis strategies for deoxy sugars and their derivatives often involve chiral auxiliaries, asymmetric catalysts, or stereospecific reactions. For example, catalytic approaches utilizing borinate catalysts have demonstrated the ability to selectively acylate diols, leading to stereoselective glycosylation of deoxy sugars mdpi.com. Furthermore, photoredox and nickel dual-catalyzed decarboxylative cross-coupling reactions have been developed for the highly stereoselective synthesis of aryl/heteroaryl-C-nucleosides from deoxyribosyl acids, showcasing advanced methods for creating complex deoxyribose-containing structures rsc.org. The synthesis of potent inhibitors like Islatravir from 2-deoxyribose also highlights the importance of diastereodivergent additions and other stereoselective transformations in generating complex deoxyribose derivatives nih.gov.
Protecting Group Chemistry in this compound Synthesis
The presence of multiple hydroxyl groups in this compound and its precursors necessitates the use of protecting group chemistry to enable selective functionalization. Protecting groups are essential for masking specific hydroxyl functionalities, thereby directing reactions to desired positions and preventing unwanted side reactions. Common protecting groups for hydroxyls in carbohydrate chemistry include silyl (B83357) ethers (e.g., TMS, TBDMS, TOM), acetals (e.g., DMT, MOM, THP), benzyl (B1604629) ethers (Bn, PMB), and acyl groups (e.g., acetyl, benzoyl) wiley-vch.dewikipedia.orglibretexts.org. These groups can be selectively introduced and removed under various conditions, allowing for orthogonal protection strategies. For instance, the 5'-hydroxyl group of nucleosides, which are structurally related to deoxyribose derivatives, is frequently protected using groups like dimethoxytrityl (DMT) during oligonucleotide synthesis, which can be removed under mild acidic conditions umich.edusigmaaldrich.com. The careful selection and application of these protecting groups are critical for the successful multi-step synthesis of complex deoxyribitol derivatives and analogs.
Enzymatic and Biocatalytic Routes to this compound and Related Compounds
Enzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives for the synthesis of deoxyribose derivatives. These routes leverage the specificity of enzymes to catalyze complex transformations with high efficiency and stereocontrol.
2-Deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is a notable enzyme that catalyzes the stereoselective aldol (B89426) reaction between acetaldehyde (B116499) and various aldehydes, producing 2-deoxy aldehydes nih.gov. While DERA directly synthesizes precursors to deoxyribose, its application demonstrates the potential of biocatalysis in generating deoxy sugar scaffolds.
Other enzymatic pathways focus on the synthesis of modified deoxy sugars. For example, a one-pot, three-step continuous enzymatic synthesis of 5-fluoro-5-deoxy-D-ribose has been reported using enzymes such as S-adenosyl-L-methionine synthase (MetK), fluorinase, and methylthioadenosine nucleosidase (MtnN) researchgate.net. Furthermore, salvage pathways for 5-deoxyribose have been identified in bacteria, involving enzymatic phosphorylation, isomerization, and aldol cleavage steps, highlighting the biological machinery for processing deoxy sugars researchgate.net. Biocatalytic approaches are also employed in the synthesis of modified nucleoside triphosphates, where enzymes like NDP kinases can accept a broad range of nucleobases and show minimal restrictions on the sugar moiety, including deoxyribose mdpi.com.
Design and Synthesis of this compound-Containing Chemical Probes and Analogs
The synthesis of this compound-containing chemical probes and analogs is driven by the need to investigate biological processes and develop new therapeutic agents. These molecules often incorporate modifications to the deoxyribitol backbone or attach functional tags for detection or targeting.
Research into substrate analogs has included the synthesis of compounds like 1-o-carboxyphenylamino-1'-deoxyribitol-5'-phosphate, which are designed to probe enzyme mechanisms massey.ac.nz. Similarly, phosphonate (B1237965) analogs of ribose-1-phosphate (B8699412) and 5-fluoro-5-deoxyribose-1-phosphate have been synthesized as tools to study fluorometabolism beilstein-journals.org.
The development of chemical probes often involves functionalizing deoxyribose derivatives with reporter groups, affinity labels, or photoreactive moieties. For instance, probes based on deoxyribose scaffolds can be synthesized for studying DNA-protein interactions or for use in chemical biology researchgate.netfrontiersin.orgartmolecule.frmdpi.com. A model nucleoside, 5-pyrenyl-2'-deoxyribose, has been synthesized to study electron injection into DNA nih.gov. Additionally, novel derivatives of 5-substituted uracils, including norcarbocyclic analogs, are being synthesized and screened for a wide spectrum of biological activities, demonstrating the ongoing exploration of deoxyribose-based structures as potential therapeutic agents mdpi.com.
Analytical and Characterization Methodologies for 5 Deoxyribitol in Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental for separating, identifying, and quantifying 5-Deoxyribitol within complex biological matrices. These techniques often coupled with mass spectrometry, provide high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and its Precursors
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of polar and non-volatile compounds like sugar alcohols. It allows for the separation of this compound from other matrix components based on its polarity and interaction with the stationary phase, followed by detection and identification using mass spectrometry. LC-MS has been utilized in studies involving metabolic profiling where this compound might be present alongside its related precursors or metabolic byproducts vt.eduresearchgate.net. The ability of LC-MS to provide both qualitative and quantitative data makes it suitable for tracking metabolic fluxes and identifying the presence of this compound in biological samples vt.eduresearchgate.net. For instance, LC-MS can be employed to detect and quantify this compound in various biological fluids or extracts, providing crucial data for understanding its role in metabolic pathways vt.eduresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique, particularly effective for metabolomics profiling. As this compound is a relatively polar and non-volatile compound, it typically requires derivatization to increase its volatility and thermal stability for GC analysis. Common derivatization agents, such as silylating agents (e.g., trimethylsilyl, TMS), are used to convert hydroxyl groups into less polar silyl (B83357) ethers vt.eduresearchgate.net.
Advanced Spectrometric Approaches for Structural Characterization
Beyond chromatographic separation, various spectrometric techniques are employed to elucidate the precise structure of this compound and confirm its identity. Mass spectrometry, often coupled with chromatography, provides molecular weight information and fragmentation patterns that are characteristic of the compound. Techniques like High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, aiding in elemental composition determination. While specific advanced spectrometric studies focusing solely on this compound's structural characterization are not extensively detailed in the provided search results, mass spectrometry is inherently used in LC-MS and GC-MS for identification vt.eduresearchgate.nethmdb.ca. These methods allow for the determination of the molecular formula and the identification of characteristic ions, confirming the presence and structure of this compound vt.eduhmdb.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. Predicted NMR spectra for this compound are available, detailing characteristic chemical shifts and coupling patterns that would be observed in experimental NMR data hmdb.ca. While specific published research utilizing NMR for this compound characterization is not detailed in the provided snippets, NMR is a standard method for confirming the structure of synthesized compounds or identifying unknown metabolites in complex mixtures when sufficient quantities are available. The characteristic signals from the hydroxyl groups and the aliphatic carbons would be key identifiers in NMR spectra.
Integration of Omics Technologies for Comprehensive this compound Pathway Analysis
The study of this compound's role in biological systems often benefits from the integration of various omics technologies, such as metabolomics, genomics, and proteomics. Metabolomics, in particular, leverages techniques like GC-MS and LC-MS to provide a global snapshot of metabolites within a biological system nih.govnih.govresearchgate.net. By analyzing the presence and abundance of this compound alongside other metabolites, researchers can infer its involvement in specific metabolic pathways nih.govnih.govresearchgate.net.
Studies employing metabolomics have identified this compound as part of the sugar alcohol profile in various biological samples, such as serum nih.govnih.govresearchgate.net. For instance, a metabolomics study on a protein kinase C delta (PKCδ) knock-out mouse model identified this compound among other sugar alcohols in serum, contributing to the understanding of metabolic disruptions in the knockout model nih.govresearchgate.net. Such integrated approaches allow for a comprehensive understanding of how this compound is synthesized, metabolized, and potentially excreted, providing insights into broader biological processes and disease mechanisms nih.govnih.govresearchgate.net. The analysis of 5-deoxyribose metabolism, a precursor or related compound, also highlights the potential for integrated pathway analysis, where this compound is identified as an excretion product researchgate.netnih.govresearchgate.netkarger.com.
Biological Roles and Functional Significance of 5 Deoxyribitol in Organisms
Functions in Prokaryotic Systems
Teichoic acids are anionic glycopolymers that are a major component of the cell wall of Gram-positive bacteria, where they can constitute up to 60% of the cell wall's mass. nih.gov These polymers are crucial for various aspects of bacterial physiology, including cell shape determination, regulation of cell division, and pathogenesis. nih.govnih.gov Wall teichoic acids (WTAs) are covalently attached to the peptidoglycan layer. nih.gov
The biosynthesis of teichoic acids is a complex process involving multiple enzymatic steps. researchgate.net In some Gram-positive bacteria, the backbone of WTAs consists of repeating units of 1,5-linked ribitol (B610474) phosphate (B84403). nih.gov The precursor for this is CDP-ribitol, which is synthesized from D-ribulose 5-phosphate. While 5-deoxyribitol itself is not directly incorporated into the main chain of the most common teichoic acids, its derivatives and related sugar alcohols play roles in the broader context of cell wall metabolism. ontosight.ai The fundamental structure of the cell wall, composed of peptidoglycan (alternating N-acetylglucosamine and N-acetylmuramic acid residues), provides the anchor for these teichoic acid polymers. oregonstate.educationwikipedia.org The integrity and proper functioning of this entire cell wall structure are essential for bacterial survival. nih.gov
Radical S-adenosyl-L-methionine (SAM) enzymes are a vast superfamily found in all domains of life, catalyzing a wide array of complex biochemical reactions. nih.gov A universal feature of these enzymes is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical, which initiates the catalytic cycle. nih.gov This process unavoidably produces 5'-deoxyadenosine (B1664650) (5dAdo) as a byproduct. nih.govnih.gov The accumulation of 5dAdo is toxic to cells as it can inhibit the very radical SAM enzymes that produce it. nih.govnih.gov Consequently, efficient salvage or detoxification pathways for 5dAdo are essential for cellular viability. nih.gov
The primary route for detoxifying 5dAdo involves its conversion to 5-deoxyribose. researchgate.net In many bacteria, a salvage pathway then metabolizes 5-deoxyribose. This pathway typically involves three steps:
Phosphorylation: 5-deoxyribose is phosphorylated to 5-deoxyribose-1-phosphate (dR1P). nih.govresearchgate.net
Isomerization: dR1P is converted to 5-deoxyribulose-1-phosphate (dRu1P). nih.govresearchgate.net
Aldol (B89426) Cleavage: dRu1P is cleaved into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499), both of which can enter central metabolism. nih.govresearchgate.net
This sequence of reactions is often referred to as the DHAP shunt. karger.comresearchgate.net In some organisms, 5-deoxyribose can be reduced to form this compound, which can then be excreted. karger.com This represents an alternative detoxification strategy, particularly when the canonical salvage pathway is absent or overwhelmed.
The detoxification of 5dAdo and its derivative, 5-deoxyribose, is critical for normal microbial growth. The accumulation of these compounds can be detrimental. For instance, in Bacillus thuringiensis, the intracellular accumulation of 5-deoxyribose leads to growth retardation. karger.com Similarly, high concentrations of 5-deoxyribose can negatively affect the growth of the cyanobacterium Synechococcus elongatus. karger.com
Microorganisms have evolved diverse strategies for processing 5dAdo, leading to the formation of 5-deoxyribose and, in some cases, this compound.
Methanocaldococcus jannaschii : This methanogenic archaeon employs a distinct pathway for 5dAdo metabolism. It was initially proposed that M. jannaschii metabolizes 5dAdo using enzymes analogous to the methionine salvage pathway, ultimately converting the resulting 5-deoxyribulose 1-phosphate into a precursor for aromatic amino acids. nih.gov A key feature of its metabolism is the deamination of 5dAdo to 5-deoxyinosine (5dI), which is then phosphorolytically cleaved to yield hypoxanthine (B114508) and 5-deoxyribose-1-phosphate (dR1P). karger.com While this organism can incorporate various compounds like pyruvate (B1213749) and certain amino acids, its pathways for handling specific sugar derivatives like 5-deoxyribose are unique. nih.gov
Synechococcus elongatus : This unicellular cyanobacterium exhibits an unusual salvage pathway for 5dAdo. Under specific conditions, S. elongatus metabolizes 5dAdo and excretes 5-deoxyribose into the medium. karger.combiorxiv.org This organism can simultaneously take up exogenously supplied 5-deoxyribose while exporting the endogenously produced molecule. karger.com The pathway in S. elongatus is notable because it relies on the promiscuous activity of enzymes from primary metabolism rather than a dedicated gene cluster. biorxiv.org Under certain conditions, this can also lead to the synthesis and excretion of another bioactive deoxy-sugar, 7-deoxysedoheptulose. nih.govkarger.com This metabolic flexibility is crucial for an organism with a streamlined genome, allowing it to produce useful compounds from metabolic byproducts. biorxiv.org
The following table summarizes the key enzymes and products in the 5-deoxyribose salvage pathways of different microorganisms.
| Organism | Key Enzymes/Pathway | Primary Products from 5-Deoxyribose | Reference |
| Bacillus thuringiensis | Kinase (DrdK), Isomerase (DrdI), Aldolase (B8822740) (DrdA) | Dihydroxyacetone phosphate (DHAP), Acetaldehyde | nih.govresearchgate.net |
| Synechococcus elongatus | Promiscuous MTA Phosphorylase, Phosphatase | 5-Deoxyribose (excreted), 7-Deoxysedoheptulose | karger.combiorxiv.org |
| Methanocaldococcus jannaschii | Deaminase (DadD), Phosphorylase (MTIP) | 5-Deoxyribose-1-Phosphate, Hypoxanthine | karger.com |
Interplay with Eukaryotic Biological Processes
This compound has been identified as a component of the mammalian metabolome, which comprises the complete set of small-molecule metabolites found within a biological system. nih.govnih.gov The study of the metabolome provides a functional readout of the physiological state of a cell or organism and is sensitive to both genetic and environmental influences. nih.govmdpi.com
The presence of this compound in mammals has been linked to the metabolic degradation of 5-deoxyribose 1-phosphate (dR1P), a downstream product of 5dAdo, which is also produced in mammalian cells through radical SAM enzyme activity. researchgate.net Research in rats has shown that 5-deoxyribose can be metabolized, including its reduction to this compound, which is then excreted. karger.com
Alterations in the levels of polyols, the class of compounds to which this compound belongs, can be indicative of metabolic shifts or dysregulation. researchgate.net For example, changes in polyol concentrations have been observed in contexts of glycolytic system dysfunction. researchgate.net Untargeted metabolomic analyses of mammalian systems, often employing techniques like mass spectrometry, have the potential to detect and quantify hundreds of metabolites, including rare sugars and sugar alcohols like this compound. rsc.orgfrontiersin.org These approaches can reveal significant alterations in metabolic pathways, such as pyrimidine (B1678525) or glutathione (B108866) metabolism, in response to various stimuli or in disease states, providing insights into the underlying biological processes. frontiersin.org
Enzymology and Structural Biology of 5 Deoxyribitol Associated Proteins
Biochemical Characterization of Enzymes Catalyzing 5-Deoxyribitol Transformations
The transformation of 5-deoxyribose and its precursors is handled by distinct enzyme systems. In many bacteria, a salvage pathway exists to recycle 5-deoxyribose, a potentially toxic byproduct of radical S-adenosylmethionine (SAM) enzyme activity, back into central metabolism. nih.gov Alternatively, in some organisms, this sugar can be reduced to this compound for excretion. nih.gov
A key salvage pathway for 5-deoxyribose, termed the Deoxyribose Disposal (Drd) pathway, has been identified in bacteria such as Bacillus thuringiensis. nih.gov This pathway consists of three enzymes—a kinase, an isomerase, and an aldolase (B8822740)—which act sequentially to convert 5-deoxyribose into metabolites that can enter glycolysis. nih.gov
The process is initiated by 5-deoxyribose disposal kinase (DrdK) , which catalyzes the ATP-dependent phosphorylation of 5-deoxyribose at the C1 position to form 5-deoxy-alpha-D-ribose 1-phosphate (dR1P). nih.govuniprot.org DrdK from B. thuringiensis has been characterized and shows specificity for 5-deoxyribose, with a kcat of 15.4 s⁻¹. uniprot.org It does not act on 5-deoxyribulose, confirming that phosphorylation precedes the isomerization step. nih.gov
Next, 5-deoxyribose disposal isomerase (DrdI) converts 5-deoxyribose 1-phosphate into 5-deoxyribulose 1-phosphate (dRu1P). nih.gov This isomerization reaction is a critical step that prepares the molecule for cleavage.
Finally, 5-deoxyribose disposal aldolase (DrdA) , a sugar phosphate (B84403) aldolase, cleaves 5-deoxyribulose 1-phosphate into two central metabolites: dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499). nih.gov The combined action of these three enzymes is sufficient to channel 5-deoxyribose into mainstream metabolism. nih.gov
Table 1: Key Enzymes of the Deoxyribose Disposal (Drd) Pathway
| Enzyme | Abbreviation | Substrate | Product | Kinetic Parameter (B. thuringiensis) |
|---|---|---|---|---|
| 5-Deoxyribose disposal kinase | DrdK | 5-Deoxyribose | 5-Deoxy-alpha-D-ribose 1-phosphate | kcat = 15.4 s⁻¹ |
| 5-Deoxyribose disposal isomerase | DrdI | 5-Deoxy-alpha-D-ribose 1-phosphate | 5-Deoxyribulose 1-phosphate | N/A |
| 5-Deoxyribose disposal aldolase | DrdA | 5-Deoxyribulose 1-phosphate | Dihydroxyacetone phosphate + Acetaldehyde | N/A |
The substrate for the Drd pathway, 5-deoxyribose, is derived from 5'-deoxyadenosine (B1664650) (dAdo), a toxic byproduct of radical SAM enzymes. nih.gov The initial processing of dAdo is carried out by two main classes of enzymes: nucleosidases and phosphorylases.
Nucleosidases , such as the SAH/MTA/5dAdo nucleosidase (Pfs), cleave the glycosidic bond of 5'-deoxyadenosine to release adenine (B156593) and 5-deoxyribose. nih.gov This hydrolytic reaction is a common route for salvaging the purine (B94841) base and detoxifying the cell.
Alternatively, phosphorylases can directly convert 5'-deoxyadenosine into 5-deoxyribose 1-phosphate (dR1P) and adenine. nih.gov This phosphorolytic cleavage bypasses the need for a separate kinase action on free 5-deoxyribose, directly producing the substrate for the DrdI isomerase. nih.gov
In some metabolic contexts, particularly in mammals, 5-deoxyribose 1-phosphate is not salvaged but is instead dephosphorylated and then reduced to this compound for excretion. nih.gov The enzymatic reduction of the aldehyde group of 5-deoxyribose to a primary alcohol to form this compound is catalyzed by members of the Aldo-Keto Reductase (AKR) superfamily. nih.govebi.ac.uk
AKRs are a large family of monomeric NAD(P)H-dependent oxidoreductases that reduce a wide range of aldehydes and ketones, including sugar aldehydes. nih.govnih.gov These enzymes function to convert carbonyl groups into their corresponding primary or secondary alcohols. nih.gov The reduction of 5-deoxyribose to this compound is a classic example of this activity, where the aldehyde at the C1 position of the sugar is converted into a hydroxyl group, yielding the pentitol.
Structural Analysis of this compound-Binding Enzymes and Transporters
The three-dimensional structures of several enzymes involved in 5-deoxyribose metabolism provide critical insights into their function. The most extensively studied is the aldolase component of the Drd pathway.
The crystal structure of DrdA (also known as 2-deoxyribose-5-phosphate aldolase, DERA) from Escherichia coli has been determined at a very high resolution (0.99 Å). nih.gov The structure reveals the ubiquitous TIM alpha/beta barrel fold, which is characteristic of Class I aldolases. nih.gov The active site contains two critical lysine (B10760008) residues; Lys167 is responsible for forming the Schiff base intermediate with the substrate, while the proximity of Lys201 is thought to perturb the pKa of Lys167, facilitating catalysis. nih.govwikipedia.org Structures of DERA from other organisms, such as Streptococcus suis, also show this conserved fold. pdbj.orgrcsb.org The active site is often described as loosely packed, which may contribute to the enzyme's broader substrate specificity compared to other aldolases. pdbj.orgrcsb.org
While an experimentally determined crystal structure for DrdK is not widely available, predictive models based on its amino acid sequence, such as those from AlphaFold, are accessible. uniprot.org These models are instrumental in generating hypotheses about its structure-function relationships.
Similarly, structural information for reductases that may act on 5-deoxyribose can be inferred from other members of the AKR superfamily. Human aldose reductase, for example, also features a beta-alpha-beta fold that creates a deep binding pocket for the substrate and the NADPH cofactor. wikipedia.org
To date, specific transporters for this compound or its immediate precursors have not been structurally characterized.
Table 2: Structural Features of 5-Deoxyribose Metabolizing Enzymes
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Features |
|---|---|---|---|---|
| DrdA / DERA | Escherichia coli | 1JCL | 0.99 | TIM alpha/beta barrel fold; Active site lysines (K167, K201) |
| DrdA / DERA | Streptococcus suis | 5DBU | 2.80 | Conserved TIM barrel fold; Flexible C-terminal region |
Mechanistic Insights into this compound Biotransformations
The biotransformation of 5-deoxyribose precursors involves several distinct catalytic mechanisms.
The kinase reaction catalyzed by DrdK follows a typical kinase mechanism, involving the transfer of a phosphoryl group from ATP to the hydroxyl group on the anomeric carbon of 5-deoxyribose. uniprot.org
The DrdA/DERA enzyme operates via a Class I aldolase mechanism. nih.govwikipedia.org The catalytic cycle begins with the formation of a covalent Schiff base intermediate between the keto group of the substrate (5-deoxyribulose 1-phosphate) and the epsilon-amino group of the active site lysine residue (Lys167). nih.govwikipedia.org This is followed by a retro-aldol cleavage of a carbon-carbon bond, which releases the first product, acetaldehyde. Subsequent hydrolysis of the Schiff base releases the second product, DHAP, and regenerates the free enzyme for the next catalytic cycle. youtube.com
The reduction of 5-deoxyribose to this compound by an Aldo-Keto Reductase involves the transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the sugar aldehyde. A proton is subsequently transferred from a tyrosine residue in the active site to the carbonyl oxygen, resulting in the formation of the primary alcohol characteristic of this compound.
Enzyme Engineering and Mutagenesis Studies for Functional Modulation
The enzymes of the 5-deoxyribose metabolic pathways, particularly the aldolase DERA (DrdA), have been targets for protein engineering to alter their function and expand their utility as biocatalysts. nih.gov DERA is of particular interest because it is one of the few known aldolases that can use aldehydes as both the aldol (B89426) donor and acceptor. nih.gov
Structure-based mutagenesis studies have been employed to expand the substrate specificity of DERA. By modifying residues within the phosphate-binding site, engineers have sought to improve the enzyme's activity on non-phosphorylated or alternative substrates. nih.gov For example, machine learning models have been used to predict beneficial mutations in E. coli DERA, leading to variants with a two- to threefold improvement in acetaldehyde addition capability while simultaneously eliminating activity towards the natural substrate. nih.gov
Other studies have focused on improving the stability and aldehyde tolerance of DERA, which can be a limiting factor in industrial applications. A Cys-to-Met mutation (C47M in E. coli DERA) has been shown to suppress an inactivation mechanism caused by the reactive crotonaldehyde (B89634) byproduct, significantly improving the enzyme's resistance to high concentrations of acetaldehyde. rcsb.org Furthermore, structural studies on truncated versions of DERA have shown that removing C-terminal secondary elements can still allow the enzyme to maintain activity, suggesting that the core TIM barrel is the primary determinant of function and a robust scaffold for engineering. pdbj.org
Computational and Theoretical Approaches in 5 Deoxyribitol Research
Molecular Modeling and Docking Studies of 5-Deoxyribitol Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a macromolecular target, typically a protein or enzyme. These methods are instrumental in understanding the compound's mechanism of action, identifying potential binding partners, and guiding the design of derivatives with enhanced activity.
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. preprints.org This technique can be used to screen large libraries of compounds against a specific target or to study the binding of a single ligand in detail. For instance, in a hypothetical study, this compound could be docked into the active site of an enzyme involved in a metabolic pathway of interest. The results would provide information on the binding affinity, the specific amino acid residues involved in the interaction, and the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
A similar approach was taken in a study of 2-Deoxy-D-glucose and its derivatives against the main protease of SARS-CoV-2. preprints.org Molecular docking was used to evaluate the binding stability of these compounds, with the results indicating that a modified form of 2-Deoxy-D-glucose formed a more stable complex with the protease. preprints.org This highlights how computational docking can identify promising candidates for further investigation.
The following interactive table illustrates the kind of data that could be generated from a molecular docking study of this compound with a hypothetical enzyme target.
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.8 |
| Interacting Residues | TYR88, ASP124, SER210 |
| Hydrogen Bonds | 3 |
| Hydrophobic Interactions | 5 |
This table is a hypothetical representation of potential molecular docking results for this compound.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nih.gov These calculations can provide detailed insights into reaction mechanisms, transition states, and the energetics of chemical transformations, which are crucial for understanding the biosynthesis and metabolism of compounds like this compound.
By applying quantum chemical methods, researchers can elucidate the step-by-step mechanism of enzymatic reactions involved in the formation or degradation of this compound. This includes identifying the most likely reaction pathways, calculating the activation energies for each step, and characterizing the geometry and electronic properties of intermediates and transition states. Such detailed mechanistic understanding is often challenging to obtain solely through experimental means.
For example, these calculations can be used to explore the enzymatic reduction of a ribose precursor to form the deoxy-functionality in this compound. By modeling the reaction within the enzyme's active site, researchers can understand how the protein environment facilitates the reaction and influences its stereochemistry.
Bioinformatics and Comparative Genomics for Gene Cluster and Pathway Discovery
Bioinformatics and comparative genomics are essential for identifying the genetic basis of this compound biosynthesis and metabolism. Many microbial secondary metabolites, including those containing deoxysugars, are synthesized by enzymes encoded by genes organized in biosynthetic gene clusters (BGCs). nih.govnih.gov
Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) are widely used to scan microbial genomes for potential BGCs. nih.gov These tools identify "signature" genes, such as those encoding polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), which are often associated with the production of specialized metabolites. nih.gov By analyzing the genomic neighborhood of these signature genes, entire BGCs can be predicted.
In the context of this compound, a researcher could use these tools to search for genomes containing genes homologous to known sugar-modifying enzymes, such as dehydratases, reductases, and epimerases, which are characteristic of deoxysugar biosynthesis. washington.edu Once a putative BGC is identified, comparative genomics can be used to compare it with known gene clusters from other organisms. This comparative analysis can help to predict the function of uncharacterized genes within the cluster and to formulate hypotheses about the biosynthetic pathway of this compound.
A study on the oxidative catabolism of 2-deoxy-D-ribose utilized genome-wide mutant fitness assays and comparative genetics to identify novel metabolic pathways in bacteria. nih.govnih.gov This approach could be similarly applied to uncover the genetic and enzymatic machinery responsible for the breakdown of this compound in various organisms.
The table below provides a hypothetical example of a putative gene cluster for this compound biosynthesis identified through bioinformatic analysis.
| Gene | Proposed Function | Homology to Known Enzymes |
| dbrA | Dehydratase | 65% identity to EryCII |
| dbrB | Ketoreductase | 72% identity to OleU |
| dbrC | Epimerase | 58% identity to TylCIII |
| dbrD | Glycosyltransferase | 45% identity to ElmGT |
This table is a hypothetical representation of a putative this compound biosynthetic gene cluster.
Metabolic Flux Analysis and Network Reconstruction with this compound Integration
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com When combined with genome-scale metabolic network reconstruction, MFA can provide a systems-level understanding of how an organism's metabolism is wired and how it responds to genetic or environmental perturbations. nih.govucsd.edu
To study the production of this compound, a genome-scale metabolic model of a producing organism would first be reconstructed. This involves compiling all known metabolic reactions from the organism's genome annotation and biochemical literature. nih.govnih.gov The biosynthetic pathway for this compound would then be integrated into this network.
MFA, often using stable isotope tracers like ¹³C-labeled glucose, can then be used to map the flow of carbon through the metabolic network and quantify the flux towards this compound and competing pathways. nih.govcreative-proteomics.com This information is invaluable for metabolic engineering efforts aimed at improving the production of this compound. For example, MFA can identify metabolic bottlenecks or competing pathways that divert precursors away from the desired product. nih.gov
A study on the production of 5-deoxy(iso)flavonoids in Escherichia coli utilized metabolic engineering strategies to redirect metabolic flux towards the desired products, demonstrating the practical application of these concepts. nih.gov Similarly, a genome-scale metabolic network of Saccharopolyspora spinosa was constructed to improve the production of Spinosad, a compound that contains deoxysugars. nih.gov
The following table presents a simplified, hypothetical flux distribution in a wild-type and an engineered strain designed for enhanced this compound production.
| Metabolic Pathway | Wild-Type Flux (%) | Engineered Strain Flux (%) |
| Glycolysis | 50 | 40 |
| Pentose (B10789219) Phosphate (B84403) Pathway | 30 | 25 |
| This compound Biosynthesis | 5 | 20 |
| Biomass Formation | 15 | 15 |
This table is a hypothetical representation of metabolic flux distribution.
Future Directions and Emerging Research Avenues for 5 Deoxyribitol
Discovery of Novel Biological Functions and Regulatory Pathways
While the specific biological roles of 5-Deoxyribitol are still largely uncharted, research into related deoxysugars provides a roadmap for future investigations. The biosynthesis of deoxysugars is a subject of considerable interest, particularly due to their presence in bioactive natural products like antibiotics and anticancer agents. Understanding the enzymatic pathways that lead to the formation of these sugars is crucial for elucidating their functions.
Future research will likely focus on identifying and characterizing the enzymes and genetic pathways responsible for the synthesis and degradation of this compound in various organisms. The study of oxidative pathways for the catabolism of related molecules like 2-deoxy-D-ribose suggests that novel metabolic routes may exist for this compound. Genome-wide mutant fitness assays and similar high-throughput genetic approaches could be instrumental in uncovering the genes and regulatory networks associated with this compound metabolism.
A key area of investigation will be to determine if this compound acts as a signaling molecule, a metabolic intermediate, or a structural component of larger biomolecules. Its structural similarity to ribose, a fundamental component of nucleic acids, suggests that it could potentially play a role in modulating nucleic acid structure or function, or interfere with nucleotide metabolism. Research into the biosynthesis of ribose and deoxyribose in organisms like Pseudomonas saccharophila has revealed complex metabolic pathways, and similar investigations into this compound could unveil equally intricate regulatory systems.
Table 1: Potential Research Approaches to Uncover Biological Functions of this compound
| Research Approach | Objective | Potential Outcomes |
| Genomic and Transcriptomic Analysis | Identify genes and transcripts that are regulated by or involved in the metabolism of this compound. | Discovery of biosynthetic and catabolic pathways; identification of regulatory elements. |
| Proteomic Analysis | Identify proteins that bind to or are modified by this compound or its derivatives. | Elucidation of protein-sugar interactions and post-translational modifications. |
| Metabolomic Profiling | Determine the metabolic fate of this compound and its impact on the cellular metabolome. | Understanding of its role as a metabolic intermediate and its connections to other pathways. |
| Enzyme Assays and Characterization | Isolate and characterize enzymes that catalyze reactions involving this compound. | Uncovering novel enzymatic activities and reaction mechanisms. |
Development of Advanced Chemical Biology Tools for this compound Research
To fully explore the biological functions of this compound, the development of advanced chemical biology tools is essential. These tools will enable researchers to visualize, track, and manipulate this compound and its interactions within living systems. The synthesis of carbohydrates and their derivatives is a complex but crucial area of chemistry that provides the foundation for creating such tools.
One promising avenue is the design and synthesis of fluorescently labeled this compound analogs. These probes would allow for real-time imaging of the compound's localization, transport, and dynamics within cells and tissues. The development of carbohydrate microarrays is another powerful technique that could be adapted for this compound research, enabling high-throughput screening of its interactions with proteins, nucleic acids, and other biomolecules.
Furthermore, the creation of "caged" derivatives of this compound, which can be activated by light or a specific chemical trigger, would provide precise spatiotemporal control over its release, allowing for more detailed studies of its downstream effects. The synthesis of unnatural UDP-sugars as enzymatic substrates and inhibitors offers a template for creating tools to probe the enzymes involved in this compound metabolism.
Table 2: Emerging Chemical Biology Tools for this compound Research
| Tool | Application | Potential Insights |
| Fluorescent Probes | Live-cell imaging and tracking of this compound. | Subcellular localization, uptake, and transport dynamics. |
| Affinity-Based Probes | Identification of this compound-binding proteins. | Discovery of receptors, transporters, and interacting enzymes. |
| Photoactivatable Derivatives | Controlled release of this compound in specific cellular compartments or at specific times. | Elucidation of immediate downstream signaling events and metabolic responses. |
| Metabolic Labeling Analogs | Incorporation into cellular pathways for subsequent detection and analysis. | Tracing the metabolic fate and integration of this compound. |
Exploration of this compound Pathways in Synthetic Biology and Biotechnology
Synthetic biology offers exciting opportunities to harness and engineer metabolic pathways for the production of valuable compounds, including deoxysugars. The construction of artificial biosynthetic pathways in microbial hosts like E. coli has been successfully demonstrated for the production of 2-deoxyribose 5-phosphate from fructose, showcasing the potential for producing this compound and its derivatives.
Metabolic engineering strategies can be employed to optimize the production of this compound by redirecting cellular metabolism towards its synthesis and minimizing the formation of competing byproducts. This involves the identification and expression of key biosynthetic genes, potentially from diverse organisms, and the knockout of non-essential or competing pathways. The "design-build-test-learn" cycle, a cornerstone of synthetic biology, can be applied to iteratively improve production yields.
The ability to produce this compound on a larger scale through fermentation in engineered microorganisms opens up possibilities for its use in various biotechnological applications. For instance, it could serve as a chiral building block for the synthesis of pharmaceuticals or other high-value chemicals. Furthermore, engineered pathways could be designed to produce novel derivatives of this compound with enhanced or entirely new functionalities. The design of novel metabolic pathways, sometimes referred to as "de novo pathway design," is a growing area of metabolic engineering that could be applied to this compound.
Interdisciplinary Research Integrating this compound in Systems Biology Contexts
A comprehensive understanding of this compound's role in biology will require an interdisciplinary approach that integrates data from various "omics" technologies within a systems biology framework. Metabolomics, the large-scale study of small molecules, will be central to this effort, providing a snapshot of the metabolic state of a cell or organism in response to this compound.
By combining metabolomic data with genomic, transcriptomic, and proteomic data, researchers can construct comprehensive models of the metabolic networks in which this compound participates. These models can help to predict the effects of perturbations to the system, identify key regulatory nodes, and generate new hypotheses about the compound's function.
For example, by analyzing the metabolic profiles of cells treated with this compound, researchers can identify altered metabolic pathways. Integrating this information with transcriptomic data can reveal which genes are up- or down-regulated in response to the compound, providing clues about the underlying regulatory mechanisms. This integrative approach will be crucial for moving beyond the study of individual components to a holistic understanding of how this compound influences complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
